N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride
Overview
Description
N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O and its molecular weight is 282.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Applications
N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride, primarily known for its anesthetic properties, is extensively studied in the context of pain management and anesthesia. Schmid et al. (1999) discuss the efficacy of ketamine hydrochloride, a compound with structural similarities to this compound, particularly in managing acute postoperative pain. The study highlights the potential of low-dose ketamine as an adjunct to other analgesics in improving postoperative pain management and reducing opioid-related adverse effects Schmid, Sandler, & Katz, 1999.
Environmental Impact and Degradation Pathways
The environmental persistence and degradation pathways of chemical compounds closely related to this compound have been explored. For instance, Qutob et al. (2022) delved into the advanced oxidation processes involved in the degradation of acetaminophen, a compound sharing functional groups with this compound. The study offers insights into the degradation mechanisms, by-products, and potential environmental impact of these chemical compounds Qutob, Hussein, Alamry, & Rafatullah, 2022.
Chemical Structure and Medicinal Chemistry
The intricate chemical structure and pharmacological relevance of compounds related to this compound are a subject of extensive research. Sharma et al. (2004) offer a comprehensive review of donepezil hydrochloride, a piperidine derivative with central acetylcholinesterase inhibitory properties, highlighting its absorption, metabolism, and potential therapeutic benefits Román & Rogers, 2004. Similarly, Peltoniemi et al. (2016) provide an in-depth review of the pharmacokinetics and pharmacodynamics of ketamine, shedding light on its diverse clinical applications and the importance of its stereochemistry Peltoniemi, Hagelberg, Olkkola, & Saari, 2016.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing physiological processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, including changes in gene expression, enzyme activity, and cellular morphology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCSHCHKLODLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-34-0 | |
Record name | 4-Piperidineacetamide, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257856-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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